molecular formula C14H8N2O B3050583 11H-Isoindolo[2,1-a]benzimidazol-11-one CAS No. 2717-05-7

11H-Isoindolo[2,1-a]benzimidazol-11-one

Cat. No.: B3050583
CAS No.: 2717-05-7
M. Wt: 220.23 g/mol
InChI Key: SDLWGEXLAMKZHI-UHFFFAOYSA-N
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Description

11H-Isoindolo[2,1-a]benzimidazol-11-one is a heterocyclic compound that belongs to the class of isoindolo[2,1-a]benzimidazolesThe heterocyclic system of isoindolo[2,1-a]benzimidazole is known for its practical importance, particularly in the production of dyes, pigments, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one typically involves the reaction of o-phenylenediamine with phthalic anhydride. This reaction can be carried out under various conditions, including refluxing in n-amyl alcohol, fusion without a solvent, or using microwave irradiation in solution . The reaction proceeds through the formation of 11H-isoindolo[2,1-a]benzimidazole, which is then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Comparison: 11H-Isoindolo[2,1-a]benzimidazol-11-one stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

isoindolo[2,3-a]benzimidazol-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLWGEXLAMKZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290678
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2717-05-7
Record name NSC138029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC70338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11H-Isoindolo[2,1-a]benzimidazol-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Isoindolo[2,1-a]benzimidazol-11-one
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11H-Isoindolo[2,1-a]benzimidazol-11-one
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11H-Isoindolo[2,1-a]benzimidazol-11-one
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Customer
Q & A

Q1: What are the common synthetic approaches for 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A1: Several methods have been explored for the synthesis of these compounds. A notable approach involves reacting 3-nitro-5-trifluoromethyl-o-phenylenediamine with aromatic anhydrides. This reaction can be facilitated by microwave irradiation and a catalyst like ZnCl2 impregnated on silica gel, offering a solvent-free environment [, ]. Another method utilizes substituted 2-formylbenzoic acids as starting materials for the synthesis [, ].

Q2: What is the role of spectroscopic techniques in understanding the structure of this compound derivatives?

A2: Spectroscopic techniques are crucial for structural elucidation. 1H and 13C NMR spectroscopy, along with 2D NMR methods, allow for the complete assignment of proton and carbon signals, confirming the structure of synthesized derivatives []. Additionally, UV-Vis, IR, and mass spectrometry provide valuable information about electronic transitions, functional groups, and molecular weight, respectively [].

Q3: Can you provide an example of how specific substituents influence the synthesis of this compound derivatives?

A3: Research highlights the successful incorporation of trifluoromethyl substituents into the this compound scaffold [, ]. This modification is achieved by using 3-nitro-5-trifluoromethyl-o-phenylenediamine as a starting material, demonstrating the feasibility of introducing specific functional groups to potentially tailor the compound's properties.

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